3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(PENTYLAMINO)PROPANOIC ACID
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Overview
Description
3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-(pentylamino)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorinated aromatic ring, a carbamoyl group, and a pentylamino side chain, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-(pentylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the carbamoyl intermediate through the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable amine. This intermediate is then subjected to further reactions to introduce the pentylamino group and the propanoic acid moiety. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-(pentylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the aromatic ring to a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-(pentylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-(pentylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3-Chloro-4-methylphenyl)carbamoyl]benzeneboronic acid
- **3-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-[(3-Chloro-4-methylphenyl)carbamoyl]-2-(pentylamino)propanoic acid is unique due to its specific structural features, such as the pentylamino side chain and the propanoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-3-4-5-8-18-14(16(21)22)10-15(20)19-12-7-6-11(2)13(17)9-12/h6-7,9,14,18H,3-5,8,10H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZSFUZKWJEEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC(=C(C=C1)C)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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